molecular formula C16H16O2 B8678405 2-[(4-Ethylphenyl)methyl]benzoic acid CAS No. 36778-39-9

2-[(4-Ethylphenyl)methyl]benzoic acid

Cat. No. B8678405
M. Wt: 240.30 g/mol
InChI Key: VHNPTINUGMQAKT-UHFFFAOYSA-N
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Patent
US04792551

Procedure details

(b.2) (Alternative reduction procedure) Tin powder (15 g) is added to a solution of 2-(4-ethylbenzoyl)benzoic acid (3 g) in acetic acid (50 ml). Concentrated hydrochloric acid (5 ml) is added and the mixture is refluxed for 3 hours, then decanted from the undissolved tin, cooled, and diluted with water to afford a precipitate of 2-(4-ethylbenzyl)benzoic acid.
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Sn].[CH2:2]([C:4]1[CH:20]=[CH:19][C:7]([C:8]([C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12]([OH:14])=[O:13])=O)=[CH:6][CH:5]=1)[CH3:3].Cl>C(O)(=O)C>[CH2:2]([C:4]1[CH:20]=[CH:19][C:7]([CH2:8][C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12]([OH:14])=[O:13])=[CH:6][CH:5]=1)[CH3:3] |^3:0|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[Sn]
Name
Quantity
3 g
Type
reactant
Smiles
C(C)C1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
decanted from the undissolved tin
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
diluted with water

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C(CC2=C(C(=O)O)C=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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